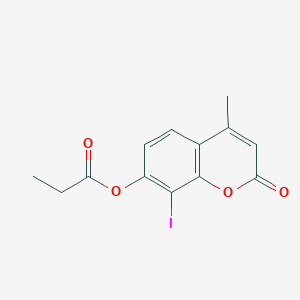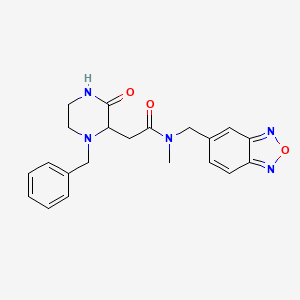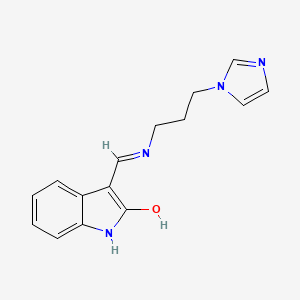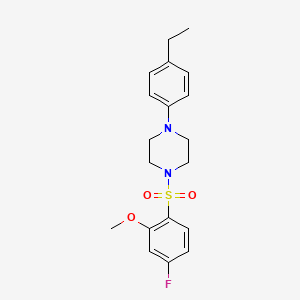![molecular formula C14H9BrClN3O3S B6134825 N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-4-chlorobenzenesulfonamide](/img/structure/B6134825.png)
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-4-chlorobenzenesulfonamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-4-chlorobenzenesulfonamide typically involves the following steps:
Bromination of 2-hydroxyindole: The starting material, 2-hydroxyindole, is brominated using bromine in an appropriate solvent to yield 5-bromo-2-hydroxyindole.
Formation of the imine: The 5-bromo-2-hydroxyindole is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the imine derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce production costs. This could include the use of more efficient catalysts, solvent recycling, and continuous flow reactors to scale up the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the imine group to yield the corresponding amine derivative.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-4-chlorobenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-bromo-2-hydroxyindole: A precursor in the synthesis of the target compound.
4-chlorobenzenesulfonamide: Another precursor used in the synthesis.
Indole-3-carboxaldehyde: A related indole derivative with different functional groups.
Comparison: N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-4-chlorobenzenesulfonamide is unique due to the presence of both the bromine and sulfonamide groups, which confer distinct chemical and biological properties. Compared to other indole derivatives, this compound may exhibit enhanced biological activity and specificity due to its unique structure.
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN3O3S/c15-8-1-6-12-11(7-8)13(14(20)17-12)18-19-23(21,22)10-4-2-9(16)3-5-10/h1-7,17,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGSVDNFPIUUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-({[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B6134748.png)
![3-[[4-(3,5-Difluorophenyl)triazol-1-yl]methyl]piperidine](/img/structure/B6134753.png)
![1-[(2-phenyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B6134758.png)

![2-[4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6134764.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6134768.png)
![N,N-dimethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}sulfamide](/img/structure/B6134770.png)
![N-[(1-methyl-3-piperidinyl)methyl]-2-phenoxy-N-(2-phenylethyl)acetamide](/img/structure/B6134779.png)

![4-[[4-[3-[Cyclohexyl(methyl)amino]-2-hydroxypropoxy]-3-methoxyphenyl]methyl]piperazine-1-carbaldehyde](/img/structure/B6134797.png)
![7-(2,3-dimethoxybenzyl)-2-(phenylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6134803.png)

![N-[(1-methyl-4-piperidinyl)methyl]-2-(5-oxo-2-pyrrolidinyl)-N-(2-phenylethyl)acetamide](/img/structure/B6134811.png)

